Boc-3,4-dichloro-L-phenylalanine
Description
Boc-3,4-dichloro-L-phenylalanine (CAS: 80741-39-5) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and dichloro substituents at the 3,4-positions of the phenyl ring. This compound is valued for its role in introducing hydrophobic and electron-withdrawing groups into peptides, enhancing stability and modulating biological activity .
Properties
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIQCCPEDCGGN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₁₆Cl₂NO₄
- Molecular Weight : 333.19–334.2 g/mol (varies by source)
- Melting Point : 120°C
- Applications : Peptide synthesis, drug discovery, and biochemical tool development .
Comparison with Structurally Similar Compounds
Substituted Phenylalanine Derivatives with Different Protecting Groups
Key Differences :
- Protecting Group Stability : Boc is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc is base-labile, making it suitable for solid-phase peptide synthesis (SPPS) .
- Substituent Effects: Dichloro groups enhance hydrophobicity and steric bulk compared to mono-chloro derivatives, influencing peptide-receptor interactions .
Enantiomeric and Positional Isomers
Key Findings :
- Stereochemistry: The D-enantiomer (Boc-3,4-dichloro-D-phenylalanine) is used to probe enzyme stereoselectivity, while the L-form is preferred for mimicking natural amino acids .
- Positional Isomerism : 2,3-dichloro substitution alters electronic properties compared to 3,4-dichloro, affecting binding affinity in target proteins .
Derivatives with Alternative Functional Groups
Key Insights :
- Hydroxy vs. Chloro Groups : The dihydroxy variant (Boc-3,4-dihydroxy-L-phenylalanine) participates in hydrogen bonding, useful in metalloproteinase inhibitors, whereas dichloro derivatives prioritize hydrophobic interactions .
- Fluorine Substitution: 3,4-Difluoro-L-phenylalanine serves as a non-reactive probe for tracking peptide behavior in vivo, contrasting with the reactive dichloro analog .
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